molecular formula C3H5Na2O7P B13142246 Sodium(R)-2-carboxy-2-hydroxyethylphosphate

Sodium(R)-2-carboxy-2-hydroxyethylphosphate

Katalognummer: B13142246
Molekulargewicht: 230.02 g/mol
InChI-Schlüssel: RGCJWQYUZHTJBE-YBBRRFGFSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium®-2-carboxy-2-hydroxyethylphosphate is a chemical compound with significant applications in various fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sodium®-2-carboxy-2-hydroxyethylphosphate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2-carboxy-2-hydroxyethylphosphate with sodium hydroxide. The reaction is carried out in an aqueous medium at a specific temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of Sodium®-2-carboxy-2-hydroxyethylphosphate involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium®-2-carboxy-2-hydroxyethylphosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce hydroxylated compounds.

Wissenschaftliche Forschungsanwendungen

Sodium®-2-carboxy-2-hydroxyethylphosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is utilized in biological studies to investigate cellular processes and metabolic pathways.

    Medicine: It has potential therapeutic applications, including its use in drug development and as a diagnostic agent.

    Industry: The compound is employed in industrial processes, such as the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Sodium®-2-carboxy-2-hydroxyethylphosphate involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities, influence cellular signaling pathways, and affect metabolic processes. Its effects are mediated through binding to target proteins and altering their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Sodium®-2-carboxy-2-hydroxyethylphosphate include:

  • Sodium 2-carboxyethylphosphate
  • Sodium 2-hydroxyethylphosphate
  • Sodium 2-carboxy-2-hydroxypropylphosphate

Uniqueness

Sodium®-2-carboxy-2-hydroxyethylphosphate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of carboxyl and hydroxyl groups, along with the phosphate moiety, makes it particularly versatile in various applications.

Eigenschaften

Molekularformel

C3H5Na2O7P

Molekulargewicht

230.02 g/mol

IUPAC-Name

disodium;[(2R)-2-carboxy-2-hydroxyethyl] phosphate

InChI

InChI=1S/C3H7O7P.2Na/c4-2(3(5)6)1-10-11(7,8)9;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;/q;2*+1/p-2/t2-;;/m1../s1

InChI-Schlüssel

RGCJWQYUZHTJBE-YBBRRFGFSA-L

Isomerische SMILES

C([C@H](C(=O)O)O)OP(=O)([O-])[O-].[Na+].[Na+]

Kanonische SMILES

C(C(C(=O)O)O)OP(=O)([O-])[O-].[Na+].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.